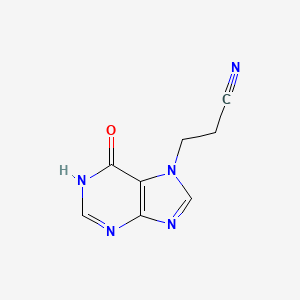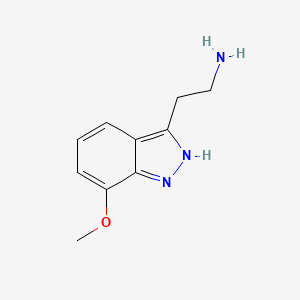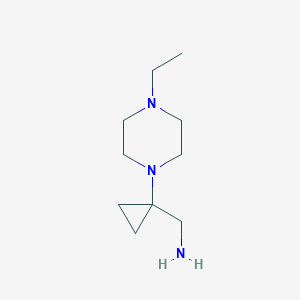
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H21N3 It is a derivative of cyclopropylmethanamine, featuring a piperazine ring substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
科学的研究の応用
Chemistry: In chemistry, (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
作用機序
The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Cyclopropylmethanamine: A simpler analog without the piperazine ring.
4-Ethylpiperazine: Lacks the cyclopropylmethanamine moiety.
N-Methylpiperazine: Another piperazine derivative with different substituents.
Uniqueness: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropylmethanamine and 4-ethylpiperazine moieties. This dual functionality provides distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
[1-(4-ethylpiperazin-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10(9-11)3-4-10/h2-9,11H2,1H3 |
InChIキー |
FBRJJNONQPXTOT-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
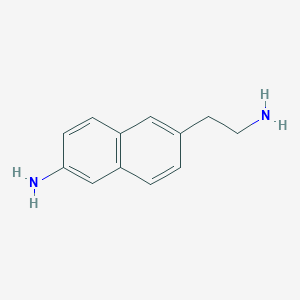
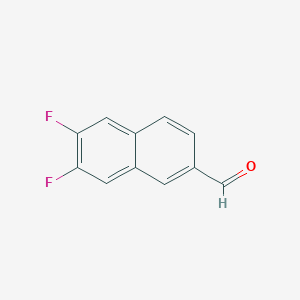
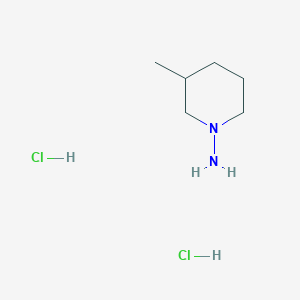


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
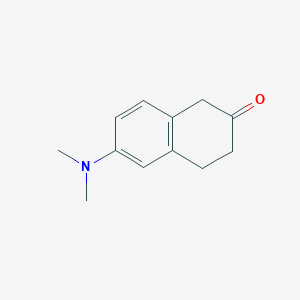
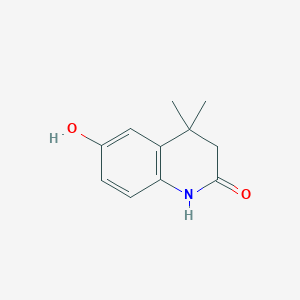
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
